5-(Piperazin-1-yl)pyrimidine hydrochloride - 1429056-39-2

5-(Piperazin-1-yl)pyrimidine hydrochloride

Catalog Number: EVT-1716764
CAS Number: 1429056-39-2
Molecular Formula: C8H13ClN4
Molecular Weight: 200.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • N-alkylation: The secondary amine of the piperazine ring can be further alkylated with various alkyl halides or other alkylating agents to introduce diverse substituents. [, , , ]
  • Acylation: The secondary amine can react with acyl chlorides or acid anhydrides to form amide derivatives. [, , , , , ]
  • Suzuki coupling: The presence of a halogen atom (e.g., chlorine) at various positions on the pyrimidine ring allows for Suzuki coupling reactions with boronic acids, enabling the introduction of aryl or heteroaryl substituents. [, , , ]
Mechanism of Action
  • ATP-competitive inhibition: Some derivatives act as ATP-competitive inhibitors of kinases, particularly Akt, by competing with ATP for binding to the kinase active site. [, ]
  • Receptor antagonism: Several derivatives exhibit antagonistic activity towards specific receptors, such as serotonin receptors (5-HT2A, 5-HT6, 5-HT7), cannabinoid receptor type 1 (CB1), and dopamine receptors (D2, D3). [, , , , ]
  • Ion channel inhibition: Certain derivatives have been identified as inhibitors of ion channels, including the Aedes aegypti Kir1 (AeKir1) channel. []
Applications
  • Medicinal Chemistry: Development of novel drug candidates for treating various diseases, including cancer, Alzheimer’s disease, pain, diabetes, and obesity. [, , , , , , , ]
  • Chemical Biology: Investigating biological pathways and protein targets involved in disease processes. [, , , , ]
  • Drug Discovery: Screening libraries of compounds containing the 5-(piperazin-1-yl)pyrimidine scaffold to identify new leads with desirable biological activity. [, , , , , , , , , , , , , ]
  • Agrochemicals: Exploration of herbicidal properties and development of potential weed control agents. []

4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile Amide Derivatives

Compound Description: This series of compounds features amide derivatives of 4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile. They were synthesized and evaluated for their antimicrobial activities. []

2‐Methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile Derivatives

Compound Description: These novel compounds were synthesized and tested for in vivo anticonvulsant activity using the maximal electroshock (MES) seizure method. []

4-(Piperazin-1-yl)pyrimidine Akt Inhibitors

Compound Description: This series comprises 42 ATP-competitive Akt inhibitors built upon the 4-(piperazin-1-yl)pyrimidine scaffold. Their structure-activity relationship was analyzed using 3D-QSAR modeling, leading to the design of novel compounds with predicted activity against Akt. []

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

Compound Description: This compound, crystallized as a hydrochloride salt, features a complex structure incorporating a piperazine ring linked to a dihydroquinolinone moiety. Its structural analysis was compared to a fluorinated analog. []

2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (Peribedil)

Compound Description: This compound, known as Peribedil, is structurally defined as 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine. Its crystal structure reveals a specific conformation of the 1,3-dioxole fragment and interactions within the crystal lattice. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

Compound Description: This compound, designated 7x, acts as a multikinase inhibitor with potent activity against CDK4/CYCLIN D1 and ARK5 kinases. It demonstrates potent in vitro cytotoxicity and in vivo tumor regression activity. []

5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester

Compound Description: This specific ester derivative of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid was synthesized using a novel, efficient method. []

2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazoles

Compound Description: This class of compounds, featuring a specific imidazo[2,1-b][1,3,4]thiadiazole core, was synthesized using a Groebke–Blackburn-type multicomponent reaction. This reaction utilized otherwise poorly reactive N-substituted 5-piperazin-1-yl-1,3,4-thiadiazol-2-amines as starting materials, highlighting the utility of TMSCl as a promoter in this reaction. []

4‐(Piperazin‐1‐yl)‐7H‐pyrrolo[2,3‐d]pyrimidine Derivatives

Compound Description: This series of compounds was designed as Akt inhibitors and showed significantly improved Akt1 inhibitory potency. Compounds 5q and 5t, specifically, exhibited desirable antiproliferative effects against LNCaP and PC-3 cell lines. []

2-Piperazin-1-yl-Quinoline (Quipazine)

Compound Description: Quipazine, a direct-acting 5-HT2A receptor agonist, was investigated in Rhesus monkeys for its potential to alter the reinforcing effects of fentanyl. []

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper. This compound demonstrates excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model and exhibits high selectivity for PARP1 over other PARP family members. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

Compound Description: K-604 is a potent and water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), demonstrating 229-fold selectivity over ACAT-2. Its development involved inserting a piperazine unit to enhance solubility and oral absorption compared to previous compounds. []

4-(2-(Piperazin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine and 4-Morpholino-2-(piperazin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-Dioxide

Compound Description: These two novel thiopyrano[4,3-d]pyrimidine derivatives were synthesized as potential PI3K/mTOR inhibitors. []

N2, N4-bis (4- (piperazin-1-yl) phenyl) pyrimidine-2,4-diamine Derivatives

Compound Description: This series of compounds, including their pharmaceutically acceptable salts, acts as inhibitors of anaplastic lymphoma kinase (ALK) and activated Cdc42-associated kinase (ACK1). These derivatives are particularly effective against cancer cells expressing ALK fusion proteins, such as EML4-ALK and NPM-ALK, and hold promise in preventing cancer recurrence. [, ]

4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines

Compound Description: This series of compounds was synthesized using a Buchwald-Hartwig coupling reaction, demonstrating a novel method for C-N bond formation. These compounds hold potential as pharmaceutical building blocks. []

8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydro­pyrido[2,3-d]pyrimidine-6-carb­ox­yl­ate (ppa) Metal Complexes

Compound Description: This compound, abbreviated as ppa, acts as a ligand in several coordination polymers with Co(II) [, ], Mn(II) [], Zn(II) [], Ni(II) [], and Cd(II) []. These complexes adopt diverse structural arrangements, from square grids to layered structures, highlighting the versatility of ppa as a building block for coordination polymers.

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper that shows excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model. It is highly selective for PARP1 over other PARP family members and exhibits favorable pharmacological properties. []

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

Compound Description: LDK1229 is a novel cannabinoid CB1 receptor inverse agonist derived from benzhydryl piperazine analogs. It demonstrates promising antiobesity potential. []

2-(3-Alkoxy-1H-pyrazol-1-yl)pyrimidines

Compound Description: This series of compounds was identified as having notable antiviral properties, specifically against the measles virus, by inhibiting cellular dihydroorotate dehydrogenase (DHODH). []

7-Chloro-4-(Piperazin-1-yl) Quinoline Derivatives

Compound Description: This series of compounds, including compound 5 [1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone], was investigated for anti-inflammatory and analgesic activities. Compound 5 showed promising results in various in vitro and in vivo models. []

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine and 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

Compound Description: These two pyrazolylpyrimidine derivatives displayed notable herbicidal activity. N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine effectively inhibited root growth, while 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine showed strong chlorophyll level inhibition. []

Fosnetupitant and Palonosetron Hydrochloride in Combination with Dexamethasone

Compound Description: This specific combination therapy utilizes fosnetupitant, a neurokinin-1 receptor antagonist, palonosetron, a 5-HT3 receptor antagonist, and dexamethasone, a corticosteroid, to prevent acute and delayed nausea and vomiting associated with highly emetogenic cancer chemotherapy. []

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

Compound Description: [18F]T-401 is a novel positron-emission tomography (PET) imaging agent designed to target monoacylglycerol lipase (MAGL). This radioligand exhibits reversible binding kinetics, enabling quantitative assessment of MAGL levels in vivo. []

(2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone Derivatives

Compound Description: This series of compounds, synthesized from 2-substituted-4-methylthiazole-5-carboxylic acid and N-substituted benzyl piperazine, was evaluated for in vitro antibacterial activity. []

N-(4-(4-ethyl piperazine-1-yl)pyrimidine-2-yl)amide Derivatives

Compound Description: These compounds, including their pharmaceutically acceptable salts, have been identified as potential antitumor agents. []

α,α,α-Trifluorothymidine (FTD) and 5-Chloro-6-(2-iminopyrrolidine-1-yl)methyl-2,4(1H,3H)-pyrimidine Dione Hydrochloride (TPI)

Compound Description: FTD and TPI are combined in a novel oral pharmaceutical composition designed to enhance stability under high humidity conditions. []

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone

Compound Description: This dipeptidyl peptidase IV inhibitor, investigated for treating type 2 diabetes, features a pyrimidine ring connected to a piperazine moiety. Metabolic studies revealed key metabolic pathways, including hydroxylation, amide hydrolysis, N-dealkylation, and phase II conjugation reactions. []

8-Chloro-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine Hydrochloride (8-Chloroprazosin Hydrochloride)

Compound Description: This compound serves as a valuable internal standard for quantifying the drug prazosin in human plasma. Its synthesis was achieved through a multi-step process starting from vanillin. []

(3-Cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone Hydrochloride

Compound Description: This compound, specifically its crystalline form B, acts as a 5-HT2A receptor antagonist and has potential applications as a medicinal agent. [, ]

(Z)-5-(4-Chlorobenzylidene)-2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one

Compound Description: This compound, a bacterial efflux pump inhibitor, reverses multidrug resistance in E. coli by inhibiting the AcrA/AcrB/TolC efflux pump. Its conformational flexibility was studied in different environments through the formation of salts with picolinic acid and 4-nitrophenylacetic acid. []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660)

Compound Description: ASTX660 is a nonpeptidomimetic antagonist currently in phase 1/2 clinical trials (NCT02503423) for its potential as an anticancer agent. It demonstrates a balanced antagonist profile for both cellular IAP (cIAP) and X-linked IAP (XIAP). []

5,6-Dimethyl-2-(4-Fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine Hydrochloride (YH1885)

Compound Description: YH1885, a novel acid pump antagonist under development, utilizes a pyrimidine core within its structure. Studies revealed its transport mechanism across Caco-2 cell monolayers, highlighting the role of a nucleobase transport system. []

3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea

Compound Description: This compound exists in various crystalline forms, including anhydrous, hydrated, and amorphous forms, as well as its monophosphate and hydrochloride salts. []

7-(4-Substituted Piperazin-1-yl)-4-oxoquinolines

Compound Description: This series, derived from ciprofloxacin and norfloxacin scaffolds, shows potent and broad-spectrum antitumor activity across 60 human cell lines while retaining inherent antibacterial activity. []

2-Methyl-1-(Phenylsulfonyl)-4-(Piperazin-1-yl)-1H-Benzo[d]imidazole (SAM-760)

Compound Description: This 5HT6 antagonist was investigated for its potential in treating Alzheimer’s disease. Metabolic studies revealed an unexpected, nonenzymatic, thiol-mediated reductive cleavage of its aryl sulfonamide group, leading to the formation of benzenesulfinic acid as a major metabolite. []

(1-(4-Fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone Hydrochloride

Compound Description: This compound, particularly its crystalline hydrochloride salt, shows promise in treating pain, metabolic disorders (including obesity, hyperphagia, and diabetes), and diseases associated with pain. []

N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues

Compound Description: This research focuses on developing D2/D3 agonists for treating Parkinson’s disease. It identified a highly potent agonist, (-)-21a, and a partial agonist, (-)-34, from a series of N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. []

Properties

CAS Number

1429056-39-2

Product Name

5-(Piperazin-1-yl)pyrimidine hydrochloride

IUPAC Name

5-piperazin-1-ylpyrimidine;hydrochloride

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

InChI

InChI=1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H

InChI Key

YBETUEKOSIAOLN-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CN=CN=C2.Cl

Canonical SMILES

C1CN(CCN1)C2=CN=CN=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.